molecular formula C20H19N5O3 B2998598 (E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-19-1

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2998598
M. Wt: 377.404
InChI Key: KLEGDMNNBZCJHO-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A range of quinazoline derivatives, including structures similar to (E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, have been synthesized and evaluated for various biological activities. These compounds have shown potential in several areas of research, such as antimicrobial, anticancer, and enzyme inhibition studies.

  • Anticancer Activity : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity in vitro against eight cancer cell lines. The study identifies compounds with significant activity, highlighting the potential for the development of new therapeutics for cancer treatment (Perković et al., 2016).

  • Antimicrobial Activity : Synthesis, antioxidant, and anticholinesterase activities of novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been reported. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing significant antibacterial and antifungal effects. This study opens avenues for the development of new agents for treating microbial infections and conditions involving cholinesterase enzymes (Kurt et al., 2015).

  • Synthesis and Characterization : Research on the synthesis and characterization of quinazoline derivatives continues to be a productive field. Studies involving the formation of tricyclic compounds containing the pyrimidopyrimidine fragment highlight the versatility of these molecules in forming complex structures with potential pharmacological applications (Dorokhov et al., 2011).

  • Enzyme Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) has been identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound shows promising antiproliferative activity toward human cancer cells, highlighting the potential for quinazoline derivatives in targeting microtubule formation in cancer therapy (Minegishi et al., 2015).

  • DNA-binding Studies : N-alkyl(anilino)quinazoline derivatives have been synthesized and evaluated for their potential as DNA intercalating agents. Studies reveal that certain derivatives show significant DNA interaction, offering a new approach for the development of therapeutics based on DNA-binding properties (Garofalo et al., 2010).

properties

IUPAC Name

1-(2-cyanophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-12-6-11-25-18(15-8-3-5-10-17(15)23-20(25)27)24-19(26)22-16-9-4-2-7-14(16)13-21/h2-5,7-10H,6,11-12H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQJFMHKVBIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

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